Lipophilicity Advantage Over the Shorter-Chain Acetamide Analog
The target compound exhibits a computed XLogP3‑AA of 2.9, which is 0.4 log units higher than that of the closest commercially available acetamide analog, N‑[(4‑bromophenyl)methyl]‑2‑chloro‑N‑methylacetamide (CAS 879362‑35‑3), whose XLogP3‑AA is 2.5 [1][2]. In fragment‑based design, a ΔlogP ≥ 0.3 is considered sufficient to influence membrane passage and protein‑binding promiscuity [3].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.9 |
| Comparator Or Baseline | N‑[(4‑bromophenyl)methyl]‑2‑chloro‑N‑methylacetamide (CAS 879362‑35‑3); XLogP3‑AA = 2.5 |
| Quantified Difference | ΔXLogP3‑AA = +0.4 (approx. 2.5‑fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025 release) |
Why This Matters
The higher lipophilicity of the propanamide scaffold may be preferable for targets with hydrophobic binding pockets or when higher membrane permeability is required, and the 0.4‑unit difference is large enough to alter hit‑expansion SAR decisions.
- [1] PubChem Compound Summary CID 43244641; N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide. National Center for Biotechnology Information, 2025. View Source
- [2] Kuujia Product Entry for CAS 879362‑35‑3; N-(4-Bromophenyl)methyl-2-chloro-N-methylacetamide – Chemical and Physical Properties. 2025. View Source
- [3] Wenlock, M. C. et al. “A Method for Measuring the Lipophilicity of Compounds in Mixtures.” J. Pharm. Biomed. Anal. 48 (2008): 155–161. View Source
